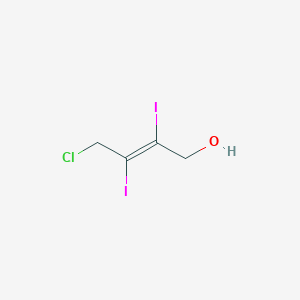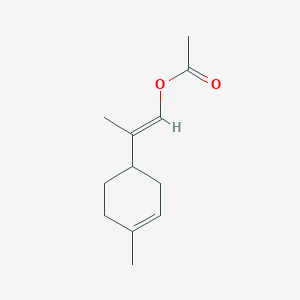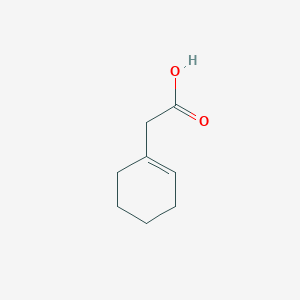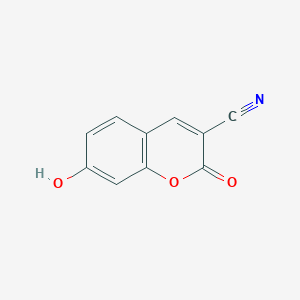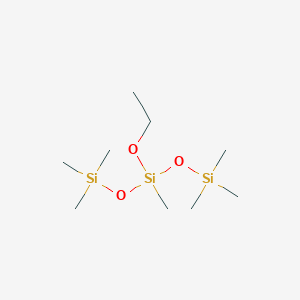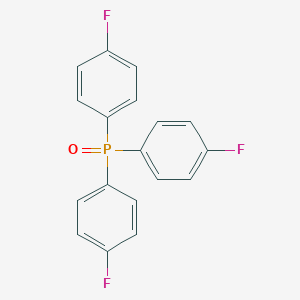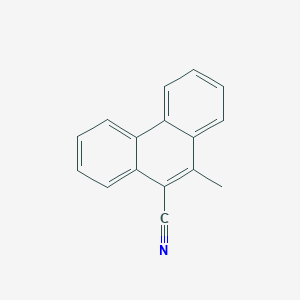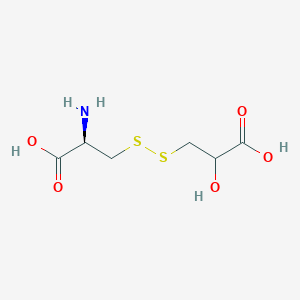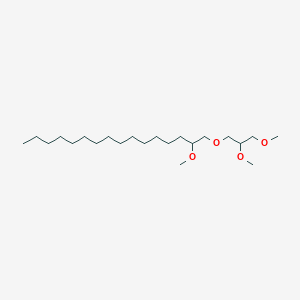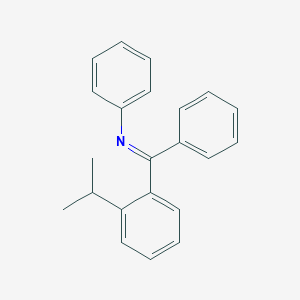
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine, also known as DPI, is a compound that has been used in scientific research for several decades. It is a highly potent and selective inhibitor of protein kinase C (PKC), an important enzyme involved in various cellular processes. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine is a potent and selective inhibitor of PKC. It binds to the catalytic domain of PKC and prevents its activation by phosphorylation. This leads to a decrease in PKC activity and downstream signaling pathways. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Efectos Bioquímicos Y Fisiológicos
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by activating caspases. It also inhibits the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain. It has also been shown to improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease pathogenesis. It is also relatively easy to synthesize and has a high yield. However, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has some limitations for lab experiments. It is toxic to cells at high concentrations and can induce cell death. It also has low solubility in aqueous solutions, making it difficult to use in some experimental systems.
Direcciones Futuras
There are several future directions for the use of N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine in scientific research. One potential application is in the development of PKC inhibitors for the treatment of cancer and other diseases. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could serve as a lead compound for the development of more potent and selective PKC inhibitors. Another potential application is in the study of the role of PKC in neurodegenerative diseases such as Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used to study the effects of PKC inhibition on cognitive function and neuronal survival. Finally, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used in the development of new therapies for diabetes and other metabolic diseases by improving insulin sensitivity and glucose uptake.
Métodos De Síntesis
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine can be synthesized by reacting 2-propan-2-ylbenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of PKC has been linked to various diseases such as cancer, diabetes, and Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Propiedades
Número CAS |
19103-10-7 |
|---|---|
Nombre del producto |
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine |
Fórmula molecular |
C22H21N |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C22H21N/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)23-19-13-7-4-8-14-19/h3-17H,1-2H3 |
Clave InChI |
LMSDXYUNBIPAPO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
N-[[2-(1-Methylethyl)phenyl]phenylmethylene]benzenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



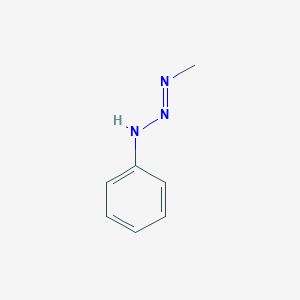
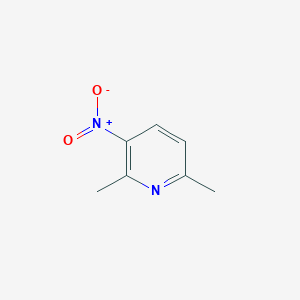
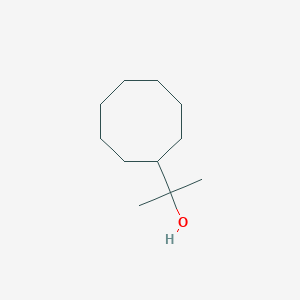
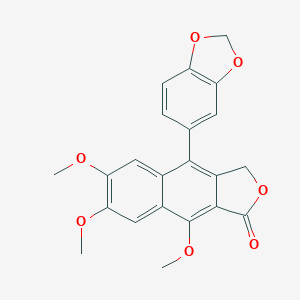
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
